molecular formula C24H26N4O2S B2825517 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251703-81-7

9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

Cat. No.: B2825517
CAS No.: 1251703-81-7
M. Wt: 434.56
InChI Key: FDXJWAFDKWHMAF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused [1,3]thiazino[2,3-b]quinazolin-6(2H)-one core. The thiazine ring (a six-membered sulfur- and nitrogen-containing heterocycle) is fused with a quinazolinone moiety, which is a bicyclic system known for diverse pharmacological activities. The piperazine-1-carbonyl group at position 9 introduces a carbonyl-linked 4-(2,5-dimethylphenyl)piperazine substituent, which likely enhances lipophilicity and modulates receptor-binding affinity.

Properties

IUPAC Name

9-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-16-4-5-17(2)21(14-16)26-9-11-27(12-10-26)22(29)18-6-7-19-20(15-18)25-24-28(23(19)30)8-3-13-31-24/h4-7,14-15H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXJWAFDKWHMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The starting material, 2,5-dimethylphenylamine, is reacted with piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the piperazine derivative.

    Cyclization: The piperazine derivative is then subjected to cyclization with 2-aminobenzothiazole under acidic conditions to form the thiazinoquinazolinone core.

    Final Coupling: The final step involves the coupling of the thiazinoquinazolinone core with a carbonylating agent to introduce the carbonyl group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of particular interest for developing new drugs.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s thiazinoquinazolinone scaffold differentiates it from other quinazolinone derivatives. Key structural analogues include:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Efficiency (Yield/Time)
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Triazoloquinazolinone 4-Hydroxyphenyl, dimethyl Not explicitly reported 85% yield, 2 hours
2,3-Dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one (W-2429) Isoxazoloquinazolinone None (parent structure) Anti-inflammatory, antipyretic 78% yield, 4 hours
Target Compound Thiazinoquinazolinone 4-(2,5-Dimethylphenyl)piperazine-carbonyl Hypothesized CNS/anti-inflammatory* Data not available

Notes:

  • Core Heterocycle Impact: The sulfur atom in the thiazine ring (vs. oxygen in isoxazoloquinazolinones or nitrogen in triazoloquinazolinones ) may enhance metabolic stability or alter electronic properties, influencing binding to biological targets.

Physicochemical Properties

  • Solubility : Piperazine derivatives often improve aqueous solubility via protonation at physiological pH, though the bulky dimethylphenyl group may counteract this effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving piperazine coupling (amide bond formation) and cyclization of thiazinoquinazoline moieties. Key steps include:

  • Use of Lawesson’s reagent for thiazole ring formation (common in heterocyclic synthesis) .
  • Piperazine functionalization via carbonyation with 2,5-dimethylphenyl groups under anhydrous conditions (e.g., DMF as solvent, 80°C, 12h) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95%) .
    • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., piperazine protons at δ 2.5–3.5 ppm; quinazoline carbonyl at ~170 ppm) and HRMS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Primary Tools :

  • NMR : Assign protons and carbons in the piperazine-thiazinoquinazoline framework (e.g., distinguishing diastereotopic protons in the thiazine ring) .
  • HPLC : Validate purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and aromatic C-H bends .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Typically low in aqueous buffers; use DMSO or ethanol for stock solutions. Adjust pH (e.g., 6–8) to enhance solubility in biological assays .
  • Stability : Store at –20°C under inert gas (N2_2) to prevent oxidation of the thiazine ring. Monitor degradation via LC-MS over 48h .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

  • Approach :

  • Use quantum chemical calculations (DFT) to model transition states in piperazine-carbonyl bond formation .
  • Apply ICReDD’s reaction path search methods to predict solvent effects (e.g., DMF vs. THF) and minimize side products .
    • Validation : Compare simulated IR/NMR spectra with experimental data to refine computational parameters .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Case Study : Conflicting antimicrobial IC50_{50} values in piperazine-thiazole derivatives.

  • Experimental Design :
  • Standardize assay conditions (e.g., bacterial strain, incubation time) .
  • Use dose-response curves with triplicate measurements to reduce variability .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets; consider logP differences affecting cell permeability .

Q. How does the electronic nature of substituents (e.g., 2,5-dimethylphenyl) influence binding to biological targets?

  • Mechanistic Insight :

  • Electron-donating methyl groups enhance piperazine’s basicity, improving receptor binding (e.g., σ1_1 receptors) .
  • Molecular docking (AutoDock Vina) shows hydrophobic interactions between dimethylphenyl and target pockets (e.g., kinase domains) .
    • Validation : Synthesize analogs with electron-withdrawing groups (e.g., Cl) and compare binding affinities via SPR .

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